methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

Catalog No.
S13332881
CAS No.
M.F
C16H18BrNO2
M. Wt
336.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-...

Product Name

methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

IUPAC Name

methyl 2-bromo-3-cyclopentyl-1-methylindole-6-carboxylate

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

InChI

InChI=1S/C16H18BrNO2/c1-18-13-9-11(16(19)20-2)7-8-12(13)14(15(18)17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3

InChI Key

MAINHSJYWMIERU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCC3

Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is a complex organic compound belonging to the indole family. This compound features a bromine atom at the second position, a cyclopentyl group at the third position, and a methyl group attached to the nitrogen of the indole ring. The carboxylate functional group is located at the sixth position of the indole structure. The molecular formula for this compound is C15H16BrN1O2C_{15}H_{16}BrN_{1}O_{2}, and its molecular weight is approximately 320.2 g/mol.

This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical of brominated compounds, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives.
  • Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions to form more complex structures, which are valuable in synthesizing pharmaceuticals and agrochemicals .
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding acid.

The biological activity of methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, which may relate to its structure. Specifically, compounds with indole cores are often investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Research indicates that modifications in the indole structure can significantly influence activity against various biological targets, making this compound a candidate for further pharmacological studies .

The synthesis of methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate typically involves several steps:

  • Formation of Indole Ring: Starting from appropriate precursors, an indole ring is formed through cyclization reactions.
  • Bromination: The introduction of bromine at the second position can be achieved using brominating agents under controlled conditions.
  • Cyclopentyl Group Introduction: This can be accomplished via alkylation reactions where cyclopentyl halides react with the indole derivative.
  • Esterification: Finally, the carboxylic acid derivative undergoes esterification with methanol to yield the methyl ester .

Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate has several notable applications:

  • Pharmaceutical Development: Due to its potential biological activity, it is a candidate for drug development targeting various diseases.
  • Chemical Research: Used as an intermediate in organic synthesis, particularly in developing new compounds with desired pharmacological properties.

Interaction studies involving methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against cell lines or specific pathogens.

These studies help elucidate its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylateSimilar brominated indole structure but with a cyclohexyl groupMay exhibit different biological properties due to cyclohexane ring
Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylateContains an isopropyl group instead of a methyl groupPotentially altered pharmacokinetics compared to methyl derivative
2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic acidLacks the methyl ester functionalityFocused on acid-base interactions rather than esterification

Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate stands out due to its unique combination of structural features that may confer specific biological activities not found in its analogs .

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

335.05209 g/mol

Monoisotopic Mass

335.05209 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types